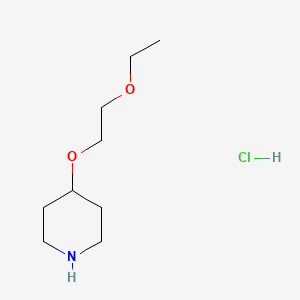![molecular formula C12H10ClNO2S B1419809 Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate CAS No. 842137-54-6](/img/structure/B1419809.png)
Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate
Vue d'ensemble
Description
Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate, also known as MCB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a thiazole-based molecule that is used as a building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Synthesis of Quinazoline Derivatives : Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate derivatives have been used in synthesizing quinazolinone compounds with potential biological activity. These compounds were synthesized using a two-step procedure starting from chlorosubstituted anthranilic acids and acetic anhydride, leading to chlorosubstituted 2-methyl-4H-3,1-benzoxazin-4-ones as intermediates (Párkányi & Schmidt, 2000).
Antitumor and Antifilarial Agents : Derivatives of Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate have shown potential as antitumor and antifilarial agents. For instance, Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate exhibited significant inhibition of leukemia L1210 cell proliferation and demonstrated in vivo antifilarial activity (Kumar et al., 1993).
Photo-luminescent Properties : Certain derivatives of Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate have been synthesized for their photo-luminescent properties. These compounds have been studied for their phase behaviors and photoluminescence quantum yields (Han et al., 2010).
Fluoride Chemosensors : Novel anion sensors containing Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate have been developed for fluoride sensing. These compounds demonstrated significant color changes and optical shifts upon addition of fluoride (Ma et al., 2013).
Aldose Reductase Inhibitors : Compounds derived from Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate have been evaluated as aldehyde reductase and aldose reductase inhibitors, potentially useful for treating diabetic complications (Saeed et al., 2014).
Corrosion Inhibition in Oil Wells : Derivatives of Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate have been investigated as corrosion inhibitors for steel in hydrochloric acid, showing promise in applications for oil well maintenance (Yadav et al., 2015).
Propriétés
IUPAC Name |
methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)9-4-2-8(3-5-9)11-14-10(6-13)7-17-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIQBQCTBQYWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride](/img/structure/B1419727.png)
![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1419728.png)




![{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1419736.png)
![{4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1419737.png)



![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)

